4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chloro-4-fluorobenzenesulfonyl group and a pyrimidine ring substituted with a 4-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps. One common approach begins with the preparation of 3-chloro-4-fluorobenzenesulfonyl chloride, which is then reacted with piperazine to form the intermediate 4-(3-chloro-4-fluorobenzenesulfonyl)piperazine. This intermediate is subsequently reacted with 4-methoxyphenylpyrimidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of automated reactors and continuous flow systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the existing functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorobenzenesulfonyl chloride
- 4-(4-Benzhydryl-piperazin-1-yl)-5-(4-chloro-phenyl)-thieno(2,3-d)pyrimidine
Uniqueness
Compared to similar compounds, 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20ClFN4O3S |
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Molecular Weight |
462.9 g/mol |
IUPAC Name |
4-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H20ClFN4O3S/c1-30-16-4-2-15(3-5-16)20-13-21(25-14-24-20)26-8-10-27(11-9-26)31(28,29)17-6-7-19(23)18(22)12-17/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
KUGIIBKZMCGIQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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